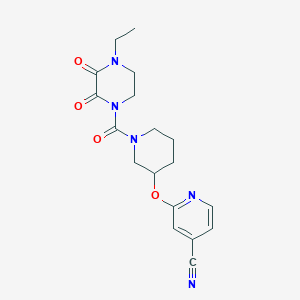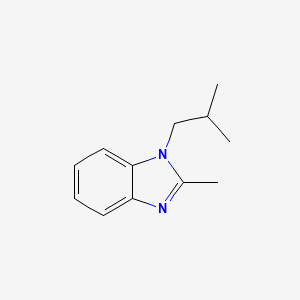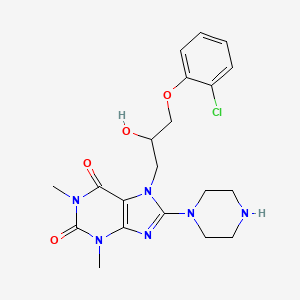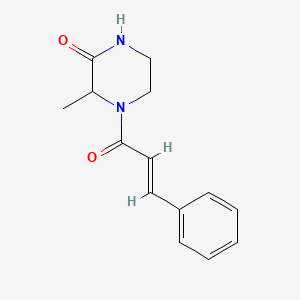![molecular formula C18H16N2O3S2 B2692375 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide CAS No. 2380032-42-6](/img/structure/B2692375.png)
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide (FTO inhibitor) is a small molecule that has gained significant attention in recent years due to its potential as a therapeutic agent for obesity, diabetes, and cancer.
Mechanism of Action
FTO inhibitor works by inhibiting the activity of the FTO enzyme, which is involved in the regulation of mRNA splicing and mRNA stability. By inhibiting FTO, FTO inhibitor increases the levels of N6-methyladenosine (m6A) in mRNA, which can affect the stability and translation of mRNA transcripts.
Biochemical and Physiological Effects
The biochemical and physiological effects of FTO inhibitor are primarily related to its ability to regulate mRNA splicing and mRNA stability. In animal models, FTO inhibitor has been shown to reduce body weight, improve glucose metabolism, and inhibit the growth of cancer cells. Additionally, FTO inhibitor has been shown to increase the levels of m6A in mRNA, which can affect the stability and translation of mRNA transcripts.
Advantages and Limitations for Lab Experiments
FTO inhibitor has several advantages for lab experiments, including its small size, high potency, and specificity for FTO. However, FTO inhibitor also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on FTO inhibitor. One area of focus is the development of more potent and selective FTO inhibitors that can be used in clinical trials. Additionally, researchers are interested in exploring the potential of FTO inhibitor as a therapeutic agent for other diseases, such as neurodegenerative disorders and viral infections. Finally, researchers are also interested in understanding the molecular mechanisms underlying the effects of FTO inhibitor on mRNA splicing and mRNA stability.
Synthesis Methods
FTO inhibitor is synthesized using a multi-step process that involves the reaction of furan-2-ylmethylamine with thiophene-2-carbaldehyde, followed by the reaction of the resulting intermediate with 2-methylsulfanylphenylboronic acid. The final step involves the reaction of the intermediate with oxalyl chloride to yield FTO inhibitor.
Scientific Research Applications
FTO inhibitor has been extensively studied for its potential therapeutic applications. In particular, it has been shown to be effective in reducing body weight and improving glucose metabolism in animal models of obesity and diabetes. Additionally, FTO inhibitor has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-24-16-7-3-2-5-14(16)20-18(22)17(21)19-10-13-9-12(11-25-13)15-6-4-8-23-15/h2-9,11H,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVZJVSAJSTTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

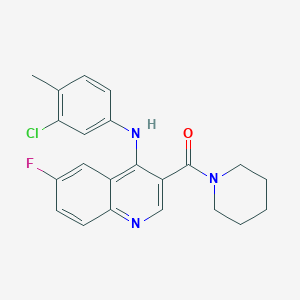

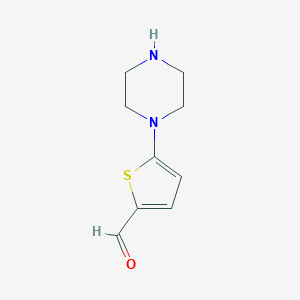
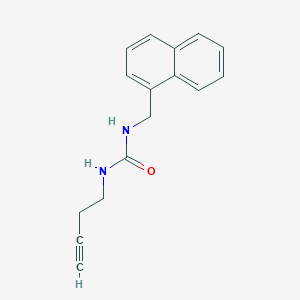
![ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2692296.png)
![N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2692297.png)
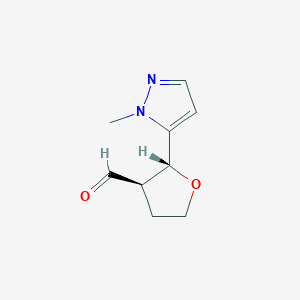
![N-(tert-butyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2692304.png)
![4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2692306.png)
![N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2692307.png)
